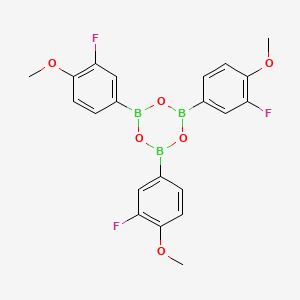

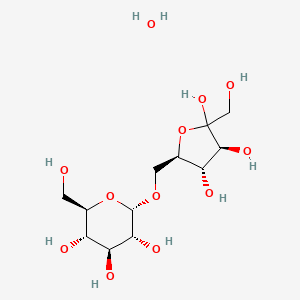

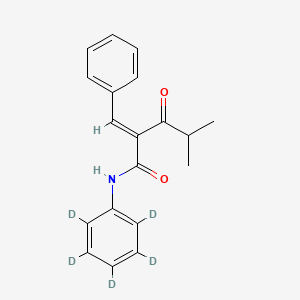

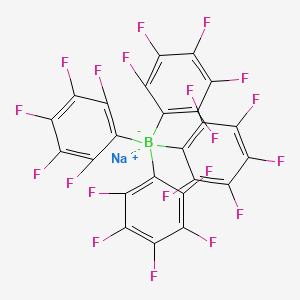

![molecular formula C15H18O4 B1146807 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid CAS No. 145743-83-5](/img/structure/B1146807.png)

3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acrylic acids and their derivatives are of significant interest in the field of organic chemistry due to their versatility in chemical reactions and potential applications in various industries, including pharmaceuticals, polymers, and materials science. The specific focus here is on the synthesis, properties, and analysis of a compound with both acrylic acid and methoxyphenyl components, which may offer unique chemical and physical characteristics due to its distinct molecular structure.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves catalytic reactions, condensation processes, or other organic synthesis techniques. For instance, the synthesis of similar compounds often uses base-catalyzed reactions of aldehydes with malonates or other active methylene compounds to form the acrylic acid structure through a Knoevenagel condensation reaction. This method provides a straightforward route to acrylic acid derivatives with various substitutions on the phenyl ring, allowing for the introduction of the methoxy and cyclopentyloxy groups (Chenna et al., 2008).

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives can be elucidated through techniques such as X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and physical properties. For example, studies have determined the crystal structures of related compounds, highlighting the presence of E and Z isomers and their respective crystalline forms (Chenna et al., 2008).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Acrylamide derivatives, closely related to "3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid", have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions of copper. These compounds have shown significant efficiency in protecting copper from corrosion, making them potentially valuable in industrial applications involving metal preservation (Abu-Rayyan et al., 2022).

Biological Activity and Antioxidant Properties : Derivatives of ferulic acid, which are structurally similar to "this compound", have been synthesized and evaluated for their biological activities. These compounds have exhibited free-radical scavenging and antioxidant activity, indicating potential therapeutic applications (Obregón-Mendoza et al., 2018).

Synthesis and Crystallographic Analysis : Studies on the synthesis, separation, and crystal structure determination of related acrylic acid derivatives provide valuable insights into the physical and chemical properties of these compounds. Such research is fundamental in materials science and pharmaceuticals (Chenna et al., 2008).

Steroid Analog Synthesis : Research into the synthesis of steroid analogs, including compounds similar to "this compound", has potential applications in the development of new pharmaceuticals and in understanding steroid biochemistry (Akhrem et al., 1967).

Electron Donor Properties : The electron-donor capacity of diferulate, a compound structurally akin to "this compound", suggests potential applications in bioactive substance development and technology. This compound exhibits unique antioxidant properties and potential for use in designing molecules for chemoprotective activity (Vacek et al., 2020).

Optoelectronic Properties : The study of optoelectronic properties of acrylic acid derivatives can lead to applications in nonlinear optical materials and electronic devices. Such research contributes to advancements in materials science and technology (Fonkem et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGUFYRGSYPSIJ-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.